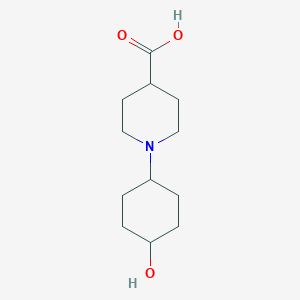

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is a chemical compound . It is similar to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Synthesis Analysis

The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is similar to that of isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position . The molecular formula of isonipecotic acid is C6H11NO2 .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Analysis

- Crystal and Molecular Structure Analysis : The crystal and molecular structure of compounds related to 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, such as 4-carboxypiperidinium chloride, have been analyzed using X-ray diffraction and other techniques, revealing specific configurations and hydrogen bond interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Chemical Transformation

- Asymmetric Synthesis and Elaboration : These compounds are used in the asymmetric synthesis of piperidine derivatives from serine, demonstrating the versatility of these compounds in creating a wide range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).

- Combinatorial Chemistry for Carbohydrate Mimics : Piperidine carboxylic acids, including 4-hydroxypiperidine-3-carboxylic acid, have been utilized in combinatorial chemistry to create simplified oligosaccharide analogues, indicating their potential in glycosidase inhibition studies (Byrgesen et al., 1997).

Catalytic and Material Science Applications

- Nanomagnetic Reusable Catalyst : A form of Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles has been used as a catalyst in the synthesis of specific chemical derivatives, highlighting its role in facilitating chemical reactions and potential in material science (Ghorbani‐Choghamarani & Azadi, 2015).

Advanced Chemical Synthesis Techniques

- Development of Novel Synthesis Methods : Research has been conducted on developing new methods for synthesizing derivatives of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, indicating ongoing innovation in chemical synthesis processes (Chun, 2000).

Safety And Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

1-(4-hydroxycyclohexyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-11-3-1-10(2-4-11)13-7-5-9(6-8-13)12(15)16/h9-11,14H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTBIWLWIRGSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCC(CC2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid | |

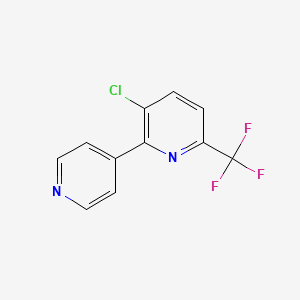

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

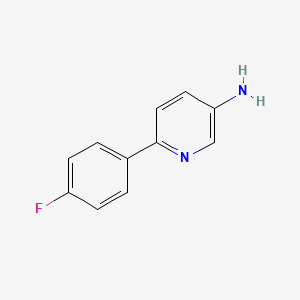

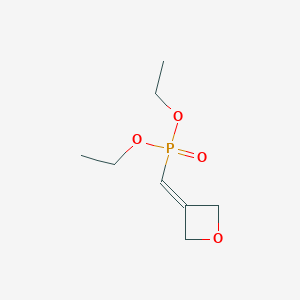

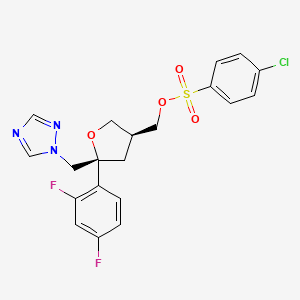

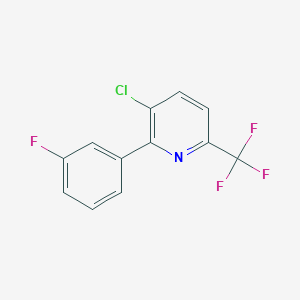

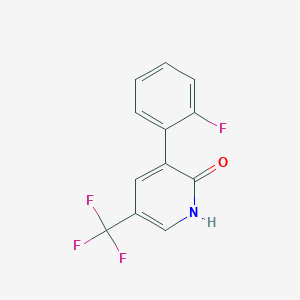

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.